

Comprehensive Characterization Guide: 2-(Pyridin-4-yloxy)ethanamine Hydrochloride

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2-(Pyridin-4-yloxy)ethanamine hydrochloride |
| CAS No.: | 1992956-33-8 |
| Cat. No.: | B1407020 |

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Executive Summary

2-(Pyridin-4-yloxy)ethanamine dihydrochloride (CAS: 442126-28-5) is a bifunctional pharmacophore featuring a pyridine ring linked to a primary ethylamine via an ether bridge. Distinct from its alkyl-analog 2-(pyridin-4-yl)ethanamine, this ether linkage significantly alters the electronic properties of the pyridine ring, influencing both metabolic stability and ligand binding affinity in kinase and GPCR drug discovery.

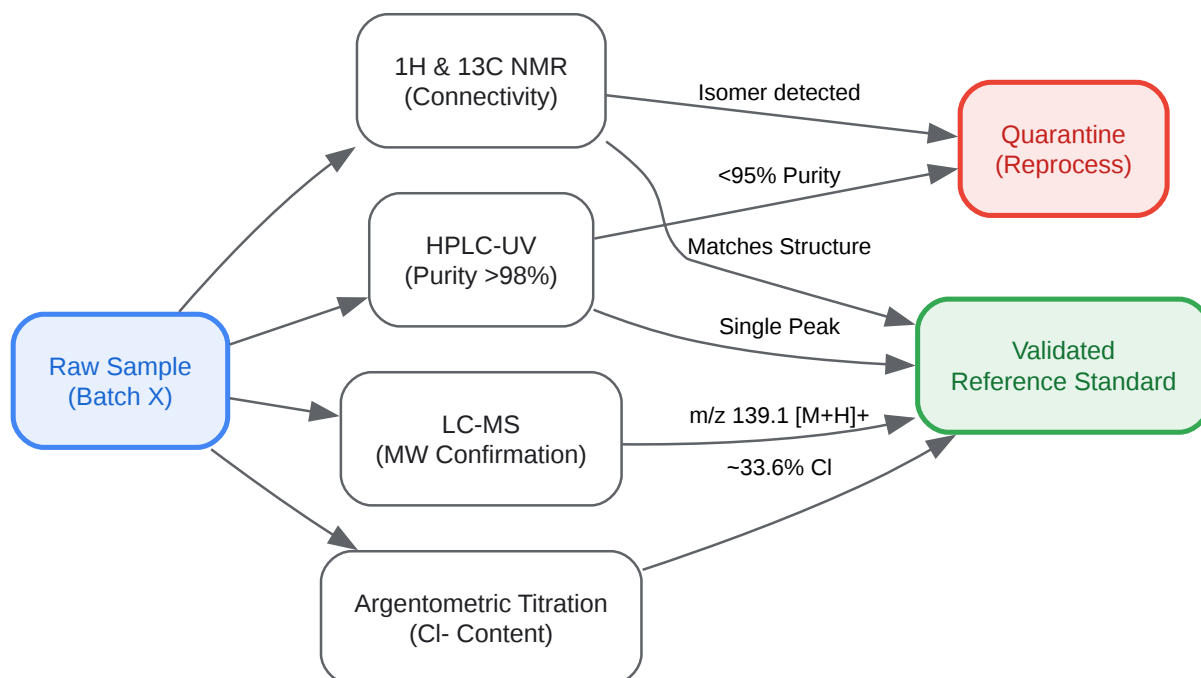
This guide provides a rigorous characterization framework. It moves beyond basic identity confirmation to address salt stoichiometry, hygroscopicity, and isomeric purity—common failure points in scale-up synthesis.

Molecular Identity & Properties[1][2][3][4][5][6][7]

| Property | Specification |
|-------------------|--|
| IUPAC Name | 2-(Pyridin-4-yloxy)ethan-1-amine dihydrochloride |
| Common Name | 4-(2-Aminoethoxy)pyridine dihydrochloride |
| CAS Number | 442126-28-5 (2HCl salt) |
| Molecular Formula | |
| Molecular Weight | 138.17 (Free Base) / 211.09 (2HCl Salt) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

Structural Characterization Workflow

The following workflow ensures complete structural validation, differentiating the target from potential regioisomers (e.g., 2- or 3-substituted pyridines) and hydrolysis byproducts.



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Figure 1: Analytical decision matrix for validating 2-(Pyridin-4-yloxy)ethanamine batches.

Spectroscopic Profiling (The "Fingerprint")

Nuclear Magnetic Resonance (¹H NMR)

The ether linkage creates a distinct shielding pattern compared to alkyl-pyridines. The 4-position oxygen acts as an electron donor by resonance, shielding the H3/H5 protons significantly compared to the H2/H6 protons.

Solvent: DMSO-

(Recommended to prevent amine proton exchange)

| Position | Shift (ppm) | Multiplicity | Integration | Assignment Logic |
|-----------------|-------------|-------------------|-------------|---|
| Pyridine H2, H6 | 8.60 – 8.75 | Doublet (Hz) | 2H | Deshielded by adjacent Nitrogen (electron-withdrawing). |
| Pyridine H3, H5 | 7.30 – 7.45 | Doublet (Hz) | 2H | Shielded by the ether Oxygen (mesomeric effect). |
| O-CH | 4.35 – 4.45 | Triplet (Hz) | 2H | Deshielded by Oxygen. |
| N-CH | 3.20 – 3.30 | Multiplet/Triplet | 2H | Adjacent to amine. |
| NH / Py-H | 8.50 – 9.50 | Broad Singlet | 3H-4H | Exchangeable protons (Salt form). |

Critical Quality Attribute (CQA):

- **Regioisomer Check:** If the aromatic region shows a complex multiplet pattern rather than two distinct doublets (AA'BB' system), the sample may contain the 2- or 3-substituted isomer.

Mass Spectrometry (LC-MS)

- **Ionization Mode:** Electrospray Ionization (ESI), Positive mode.

- **Target Ion:**

m/z.

- **Fragmentation Pattern:** High collision energy often yields a fragment at m/z 96 (loss of the ethanamine chain, leaving the pyridin-4-ol radical cation) or m/z 79 (pyridine ring).

Chromatographic Purity (HPLC Method)

Due to the high polarity and basicity of the primary amine and pyridine ring, standard C18 methods often result in peak tailing. A high-pH stable column or an ion-pairing agent is required.

Recommended Protocol:

- **Column:** C18 with polar-embedded group (e.g., Waters XSelect HSS T3 or equivalent), 3.5 μm , 4.6 x 100 mm.
- **Mobile Phase A:** 0.1% Trifluoroacetic acid (TFA) in Water (suppresses silanol interactions).
- **Mobile Phase B:** 0.1% TFA in Acetonitrile.
- **Gradient:** 5% B to 40% B over 15 minutes. (Compound is polar; early elution expected).
- **Detection:** UV at 254 nm (Pyridine absorption max).

Acceptance Criteria:

- Purity

(Area normalization).[1][2]

- No single impurity

Salt Stoichiometry & Counter-ion Analysis

Commercial samples are often labeled generically as "hydrochloride," but the stoichiometry (mono- vs. dihydrochloride) drastically affects molecular weight calculations for dosing.

- Theoretical Chloride Content (2HCl):
- Theoretical Chloride Content (1HCl):

Method: Argentometric Titration Dissolve 50 mg of sample in deionized water. Titrate with 0.01 M

using a potentiometric electrode or eosin indicator.

- Result Interpretation: A result near 33.6% confirms the dihydrochloride form, which is the most stable solid form for this diamine.

Handling and Stability

- Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).
- Stability: Stable in solid state at
for >2 years. In solution (water/buffer), the ether linkage is susceptible to hydrolysis under strongly acidic conditions (
) or high temperatures.
- Safety: Irritant to eyes and respiratory system. Use standard PPE.

References

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